molecular formula C6H11NO2 B1387340 (R)-2-Amino-2-cyclobutylacetic acid CAS No. 49607-10-5

(R)-2-Amino-2-cyclobutylacetic acid

Cat. No.: B1387340
CAS No.: 49607-10-5
M. Wt: 129.16 g/mol
InChI Key: FZENWFNLDOYYFB-RXMQYKEDSA-N
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Description

®-2-Amino-2-cyclobutylacetic acid is a chiral amino acid derivative characterized by a cyclobutyl ring attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-cyclobutylacetic acid typically involves the cyclization of appropriate precursors followed by amination. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including reduction, protection, and amination to yield the desired product.

Industrial Production Methods: Industrial production methods for ®-2-Amino-2-cyclobutylacetic acid often involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials to ensure the process is economically viable.

Types of Reactions:

    Oxidation: ®-2-Amino-2-cyclobutylacetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutyl ring or the amino acid moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-2-Amino-2-cyclobutylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-cyclobutylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

    (S)-2-Amino-2-cyclobutylacetic acid: The enantiomer of the compound, differing in its spatial configuration.

    Cyclobutylamine: A simpler analog lacking the carboxylic acid group.

    2-Amino-2-cyclopropylacetic acid: A structurally similar compound with a cyclopropyl ring instead of a cyclobutyl ring.

Uniqueness: ®-2-Amino-2-cyclobutylacetic acid is unique due to its chiral nature and the presence of a cyclobutyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-2-cyclobutylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZENWFNLDOYYFB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652372
Record name (2R)-Amino(cyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49607-10-5
Record name Cyclobutaneacetic acid, α-amino-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49607-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-Amino(cyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-cyclobutylacetic acid
Reactant of Route 2
(R)-2-Amino-2-cyclobutylacetic acid
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(R)-2-Amino-2-cyclobutylacetic acid
Reactant of Route 4
(R)-2-Amino-2-cyclobutylacetic acid
Reactant of Route 5
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Reactant of Route 6
(R)-2-Amino-2-cyclobutylacetic acid

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